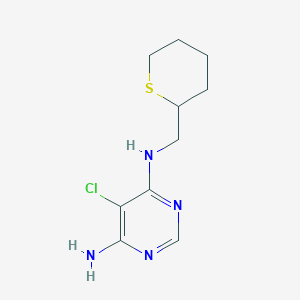
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent and selective inhibitor of the DNA damage response enzyme, MTH1, which is involved in the prevention of oxidative damage to DNA.
Mechanism of Action
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine works by inhibiting MTH1, which is an enzyme that is involved in the prevention of oxidative damage to DNA. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which if left unchecked, can lead to DNA damage and mutations. By inhibiting MTH1, 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine causes an accumulation of oxidized nucleotides in the DNA, which leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine is its potency and selectivity for MTH1, which makes it an attractive candidate for further preclinical and clinical development. However, one limitation of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine in a suitable vehicle or by using alternative routes of administration.
Future Directions
There are several future directions for the development of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine. One potential application is in combination with other anticancer agents, such as radiation therapy or immunotherapy. Another direction is the development of more potent and selective MTH1 inhibitors, which may have improved efficacy and fewer side effects. Furthermore, the use of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine in combination with biomarkers may allow for the identification of patients who are most likely to benefit from treatment. Overall, 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has shown great promise as an anticancer agent, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are commercially available and include 5-chloro-4-nitropyrimidine, 2-mercaptoethanol, and thionyl chloride. The synthesis involves the conversion of the nitro group to an amine, followed by the addition of the thian-2-ylmethyl group to the amine. The final step involves the chlorination of the pyrimidine ring to give the desired compound.
Scientific Research Applications
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has been extensively studied in preclinical models of cancer, and has shown promising results as an anticancer agent. It has been found to be effective against a wide range of cancer cell lines, including those that are resistant to chemotherapy. 5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine has also been shown to enhance the efficacy of other anticancer agents, such as radiation therapy and platinum-based drugs.
properties
IUPAC Name |
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4S/c11-8-9(12)14-6-15-10(8)13-5-7-3-1-2-4-16-7/h6-7H,1-5H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTYVWUOXCQXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)CNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-(thian-2-ylmethyl)pyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)

![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)

![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)
![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)

![[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6634105.png)
![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)
